Bienvenue dans la boutique en ligne BenchChem!

5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Kinase inhibitor scaffold design Hinge-region π-π stacking Imidazo[4,5-b]pyridine SAR

5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021113-17-6, molecular formula C21H17N3O4, MW 375.38) is a penta-substituted 3H-imidazo[4,5-b]pyridine derivative bearing a 3,4-dimethoxyphenyl group at position 5, a phenyl ring at position 2, and a carboxylic acid at position The imidazo[4,5-b]pyridine core is a recognized purine-isosteric scaffold that has yielded potent inhibitors of multiple kinase targets, including TAM family kinases (AXL, MER, TYRO3), mixed lineage kinase 3 (MLK3), and Aurora kinases. This compound is supplied as a research-grade screening compound or synthetic building block, typically at ≥95% purity.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 1021113-17-6
Cat. No. B2914224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1021113-17-6
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC
InChIInChI=1S/C21H17N3O4/c1-27-16-9-8-13(10-17(16)28-2)15-11-14(21(25)26)18-20(22-15)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24)
InChIKeyOTZXTAHUHXPFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021113-17-6): Core Scaffold and Procurement Identity


5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021113-17-6, molecular formula C21H17N3O4, MW 375.38) is a penta-substituted 3H-imidazo[4,5-b]pyridine derivative bearing a 3,4-dimethoxyphenyl group at position 5, a phenyl ring at position 2, and a carboxylic acid at position 7. The imidazo[4,5-b]pyridine core is a recognized purine-isosteric scaffold that has yielded potent inhibitors of multiple kinase targets, including TAM family kinases (AXL, MER, TYRO3), mixed lineage kinase 3 (MLK3), and Aurora kinases. [1] [2] This compound is supplied as a research-grade screening compound or synthetic building block, typically at ≥95% purity. The simultaneous presence of a 2-phenyl substituent, a 3,4-dimethoxyphenyl substituent at position 5, and a free 7-carboxylic acid group defines a substitution vector combination that is structurally distinct from all closely related commercially available analogs, carrying specific implications for target engagement, physicochemical profile, and downstream derivatization potential.

Why 5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid Cannot Be Replaced by a Generic Imidazo[4,5-b]pyridine Analog


Within the imidazo[4,5-b]pyridine-7-carboxylic acid chemotype, even single-point substituent changes produce large shifts in kinase selectivity, binding mode, and physicochemical properties. The 3,4-dimethoxyphenyl group at position 5 contributes a specific electronic profile (two electron-donating methoxy groups in a para–meta relationship) and a distinctive torsional angle with the imidazopyridine core, which together influence the compound's ATP-site shape complementarity in kinase binding pockets. [1] Replacing the 2-phenyl group with a smaller 2-methyl substituent (as in CAS 1021052-26-5) removes a key aromatic π–π stacking surface that has been shown in crystallographic studies of related 2-phenyl-imidazo[4,5-b]pyridines to anchor the inhibitor within the adenine-binding cleft. [2] Moving the dimethoxy substitution to the 2,3-positions on the same ring (the regioisomeric analog) alters the vector of the methoxy groups, potentially abolishing a critical hydrogen bond with the kinase hinge region. Likewise, substituting the 3,4-dimethoxy motif with a single 3-hydroxy group (CAS 1021083-32-8) shifts the hydrogen-bond donor/acceptor balance from neutral methoxy ethers to a phenolic –OH, with consequences for membrane permeability (logP) and metabolic stability. These structure–activity relationship (SAR) sensitivities mean that generic substitution of any close analog for the target compound in a screening cascade, a SAR expansion library, or a hit-to-lead program carries a high risk of losing—or unpredictably altering—the biological signal being pursued.

Quantitative Differentiation Evidence for 5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1021113-17-6) Versus Closest Analogs


2-Phenyl vs. 2-Methyl Substitution: Impact on Kinase Hinge-Region π-Stacking Potential

The target compound bears a 2-phenyl substituent, whereas the closest commercially available analog with the identical 5-(3,4-dimethoxyphenyl) and 7-carboxylic acid groups carries a 2-methyl substituent (CAS 1021052-26-5). Published crystallographic data on 2-phenyl-3H-imidazo[4,5-b]pyridine Aurora kinase inhibitors demonstrate that the 2-phenyl ring engages in a face-to-face π–π stacking interaction with the Phe144 residue in the kinase hinge region (Aurora-A, PDB 2W1C), contributing approximately 1.5–2.5 kcal/mol in binding free energy. [1] The 2-methyl analog lacks this aromatic ring system and therefore cannot participate in this interaction. In the TAM kinase inhibitor series (Baladi et al., 2018), 2,6-disubstituted imidazo[4,5-b]pyridines with aryl groups at position 2 achieved AXL IC50 values as low as 0.77 nM, while the corresponding des-aryl or alkyl-only analogs showed >100-fold reduction in potency, demonstrating the critical contribution of the 2-aryl group. [2] Although no head-to-head biochemical comparison of the target compound against CAS 1021052-26-5 has been published, the established SAR across three independent kinase programs (Aurora, TAM, MLK3) consistently shows that 2-aryl substitution confers a ≥100-fold potency advantage over 2-alkyl substitution in this scaffold class.

Kinase inhibitor scaffold design Hinge-region π-π stacking Imidazo[4,5-b]pyridine SAR

3,4-Dimethoxy vs. 3-Hydroxy at Position 5: Predicted LogP and Permeability Differentiation

The target compound's 5-(3,4-dimethoxyphenyl) group provides two neutral methyl ether moieties, while the nearest commercially available 2-phenyl analog carries a 5-(3-hydroxyphenyl) group (CAS 1021083-32-8) with a single phenolic –OH. Using calculated physicochemical descriptors, the target compound has a higher predicted logP (clogP ~3.07–4.16, depending on the computational method) compared with the 3-hydroxy analog (estimated clogP ~2.5–3.0). [1] [2] The topological polar surface area (TPSA) of the target compound is approximately 83.7 Ų (vs. ~95–105 Ų for the 3-hydroxy analog), reflecting the replacement of a hydrogen-bond donor (–OH) with a methyl ether (–OCH3). In the context of CNS drug discovery, reducing the number of hydrogen-bond donors and maintaining TPSA below 90 Ų are two of the strongest predictors of blood-brain barrier penetration. The 3,4-dimethoxy configuration also eliminates the metabolic liability of phenolic glucuronidation and sulfation that the 3-hydroxy analog is expected to incur, as phenols are well-established substrates for UGT and SULT enzymes. No direct experimental logP or permeability data for either compound have been published; this comparison rests on in silico prediction and established medicinal chemistry principles.

Lipophilicity-driven permeability Physicochemical property optimization Blood-brain barrier penetration potential

3,4-Dimethoxy vs. 2,3-Dimethoxy Regiochemistry: Predicted Impact on Kinase Hinge Binding Geometry

The target compound positions the two methoxy groups in a 3,4-relationship on the 5-phenyl ring. The regioisomeric analog (5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid) places them at the 2- and 3-positions. Published SAR on imidazo[4,5-b]pyridine TAM inhibitors demonstrates that the position of methoxy substituents on the 5-aryl ring directly modulates kinase selectivity: in the Baladi et al. (2018) series, moving a methoxy group from the para to the meta position on the 6-aryl ring shifted AXL/MER selectivity ratios by >10-fold. [1] Although no direct biochemical comparison of the two regioisomers exists, the 3,4-dimethoxy arrangement projects the para-methoxy group into a deeper hydrophobic sub-pocket, while the 2,3-dimethoxy arrangement directs the ortho-methoxy group toward the solvent-exposed region of the ATP site, potentially increasing the entropic cost of binding and reducing the buried hydrophobic surface area upon complex formation. Computational docking studies of methoxy-substituted imidazo[4,5-b]pyridines into the MLK3 homology model (Yoon et al., 2024) indicate that para-methoxy substitution yields consistently more favorable docking scores (lower binding energy) than ortho-methoxy substitution, by approximately 0.5–1.5 kcal/mol depending on the specific kinase pocket geometry. [2] Experimental verification of this prediction for the target compound pair is not available in the public domain.

Kinase inhibitor hinge binding Methoxy positional isomerism ATP-site shape complementarity

Free 7-Carboxylic Acid as a Synthetic Handle for Derivatization: Enabled Chemistry vs. Blocked Analogs

The target compound features a free carboxylic acid at position 7 of the imidazo[4,5-b]pyridine core. This functional group serves as a direct synthetic handle for amide bond formation, esterification, hydrazide synthesis, and conversion to acyl halides, nitriles, or tetrazoles. The seminal work by Bukowski et al. (1980, 1988) on imidazo[4,5-b]pyridine-7-carboxylic acid derivatives systematically demonstrated that the 7-COOH group can be converted to methyl ester, hydrazide, hydrazone, amide, nitrile, amidoxime, and thioamide derivatives in good yields (60–85%), each transformation producing analogs with distinct antituberculostatic activity profiles. [1] [2] In contrast, the closest analog bearing a 4-hydroxy-3,5-dimethoxyphenyl group at position 5 (CAS 1021083-58-8) introduces an additional phenolic –OH, which can compete with the 7-COOH as a nucleophile during amide coupling, necessitating orthogonal protection strategies that add synthetic steps, reduce overall yield, and increase procurement cost. The target compound's sole carboxylic acid (with no competing nucleophilic groups on the 5-aryl ring beyond the inert methoxy ethers) provides a cleaner derivatization profile. The 7-carboxylic acid has also been exploited in patent literature as an attachment point for substituted amides and sulfonamides to generate potent kinase inhibitors with improved pharmacokinetic properties. [3]

Carboxylic acid derivatization Amide coupling Prodrug design Library synthesis

Molecular Weight and Ligand Efficiency: Target Compound vs. 3,4,5-Trimethoxy Analog

The target compound (MW 375.38, 28 heavy atoms) is structurally lighter than the 3,4,5-trimethoxyphenyl analog (CAS 1021113-19-8; MW 405.41, 30 heavy atoms). In fragment-based and lead-like compound selection, lower molecular weight correlates with higher ligand efficiency (LE = –ΔG / heavy atom count) and typically better downstream pharmacokinetic optimization potential, as established by Lipinski, Hann, and Keserü. [1] The 3,4,5-trimethoxy analog carries an additional methoxy group that increases molecular weight by 30 Da and heavy atom count by 2, without necessarily contributing proportionally to binding affinity, as the para-methoxy group in the 3,4,5-trimethoxy configuration may project into a region of the ATP pocket with limited additional hydrophobic contact surface. Within the imidazo[4,5-b]pyridine TAM inhibitor series, compounds with molecular weights in the 370–390 Da range generally exhibited superior ligand efficiency metrics (LE > 0.40 kcal/mol per heavy atom) compared with analogs exceeding 400 Da. [2] No direct experimental comparison of the target compound with CAS 1021113-19-8 has been published, but the physical-chemical principle that additional heavy atoms must productively contribute to binding affinity to justify their mass penalty is well-established.

Ligand efficiency metrics Fragment-like properties Lead-likeness optimization

Recommended Research and Industrial Application Scenarios for 5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid


Kinase Inhibitor Screening Library Member for TAM, Aurora, or MLK3 Family Targets

The imidazo[4,5-b]pyridine-7-carboxylic acid scaffold has produced some of the most potent and selective inhibitors of TAM family kinases (AXL IC50 = 0.77 nM, 120–900-fold selectivity over MER/TYRO3), Aurora kinases (Aurora-A IC50 = 0.015 μM), and MLK3 (IC50 = 6 nM) reported to date. [1] [2] [3] The target compound, with its 2-phenyl group (critical for hinge π-stacking) and 3,4-dimethoxyphenyl group at position 5 (providing hydrophobic pocket complementarity), embodies the key pharmacophoric elements of these potent inhibitors. It is therefore well-suited as a screening library member for kinase panels focused on these target families. Its molecular weight (375 Da) and predicted logP (~3–4) place it within acceptable ranges for lead-like compound collections.

Synthetic Building Block for Parallel Amide Library Generation via 7-COOH Derivatization

The free 7-carboxylic acid serves as a versatile synthetic handle for rapid library expansion. Bukowski et al. demonstrated that imidazo[4,5-b]pyridine-7-carboxylic acids can be converted to methyl esters, hydrazides, hydrazones, amides, nitriles, amidoximes, and thioamides under standard conditions. [4] The target compound's lack of competing nucleophilic groups on the 5-aryl ring (unlike the 4-hydroxy analog CAS 1021083-58-8) means that amide coupling with diverse amine partners can proceed in a single step without orthogonal protection, enabling efficient parallel synthesis of 48–96 compound libraries for SAR exploration. This synthetic efficiency directly translates to lower per-compound procurement and synthesis costs in medicinal chemistry programs.

Negative Control or Comparator for 3,4-Dimethoxy Pharmacophore Validation Studies

In target engagement studies aimed at validating the role of the 3,4-dimethoxyphenyl pharmacophore, the target compound can serve as the test article, with the 2-methyl analog (CAS 1021052-26-5) and the 3-hydroxy analog (CAS 1021083-32-8) serving as matched controls. The predicted ΔlogP of +0.5 to +1.1 (vs. 3-hydroxy analog) and the presence vs. absence of the 2-phenyl π-stacking surface (vs. 2-methyl analog) provide orthogonal axes for dissecting the contributions of lipophilicity and aromatic stacking to target binding. [5] These comparisons are particularly valuable in kinase programs where hydrophobic pocket occupancy and hinge-region anchoring are both critical potency determinants.

Computational Chemistry Benchmarking Compound for Docking and Selectivity Prediction Algorithms

The imidazo[4,5-b]pyridine core, with its well-characterized binding mode in multiple kinase crystal structures (PDB entries associated with Aurora-A, Aurora-B, FLT3, and others), makes the target compound an excellent benchmarking molecule for computational selectivity prediction tools. [6] Its 3,4-dimethoxyphenyl group presents a defined torsional profile (constrained by the biaryl bond to the imidazopyridine core), and the 2-phenyl group engages the kinase hinge in a geometry that has been crystallographically validated. These structural features provide clear ground-truth parameters for testing whether docking algorithms can correctly distinguish the binding poses and predicted affinities of 3,4-dimethoxy vs. 2,3-dimethoxy or 3,4,5-trimethoxy substitution patterns.

Quote Request

Request a Quote for 5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.